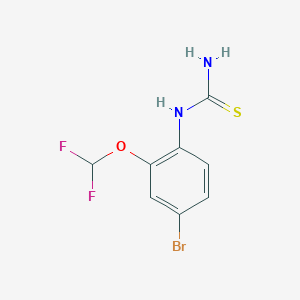
4-Bromo-2-difluoromethoxyphenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-difluoromethoxyphenylthiourea is a chemical compound characterized by its bromine and difluoromethoxy functional groups attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-difluoromethoxyphenylthiourea typically involves the following steps:
Bromination: The starting material, 2-difluoromethoxyphenol, undergoes bromination to introduce the bromine atom at the para position, resulting in 4-bromo-2-difluoromethoxyphenol.
Thiourea Formation: The brominated compound is then reacted with thiourea under suitable conditions (e.g., heating in an inert atmosphere) to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions: 4-Bromo-2-difluoromethoxyphenylthiourea can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 4-Hydroxy-2-difluoromethoxyphenylthiourea
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-difluoromethoxyphenylthiourea has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound may be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.
Industry: The compound can be used in the production of materials and chemicals that require specific functional groups for their properties.
作用機序
The mechanism by which 4-Bromo-2-difluoromethoxyphenylthiourea exerts its effects involves its interaction with molecular targets and pathways. The bromine and difluoromethoxy groups can influence the compound's binding affinity to certain enzymes or receptors, leading to specific biological or chemical outcomes. The exact mechanism may vary depending on the context in which the compound is used.
類似化合物との比較
4-Bromo-2-(trifluoromethyl)phenyl thiourea: Similar in structure but with a trifluoromethyl group instead of difluoromethoxy.
4-Bromo-2-hydroxyphenylthiourea: Similar but with a hydroxyl group instead of difluoromethoxy.
Uniqueness: 4-Bromo-2-difluoromethoxyphenylthiourea is unique due to the presence of the difluoromethoxy group, which imparts different chemical and physical properties compared to similar compounds. This group can affect the compound's reactivity, solubility, and biological activity, making it distinct in its applications.
特性
分子式 |
C8H7BrF2N2OS |
|---|---|
分子量 |
297.12 g/mol |
IUPAC名 |
[4-bromo-2-(difluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H7BrF2N2OS/c9-4-1-2-5(13-8(12)15)6(3-4)14-7(10)11/h1-3,7H,(H3,12,13,15) |
InChIキー |
HQWQZWPUHNFITJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)OC(F)F)NC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)

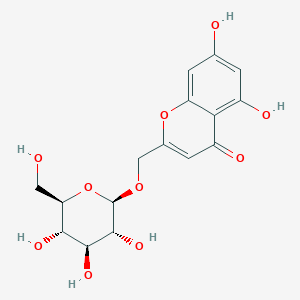
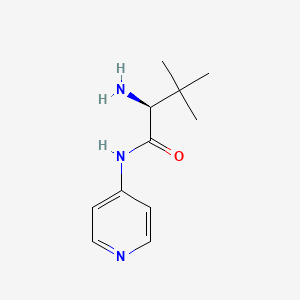
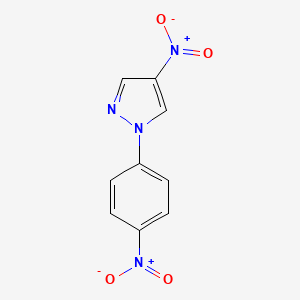
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic Acid](/img/structure/B15361916.png)
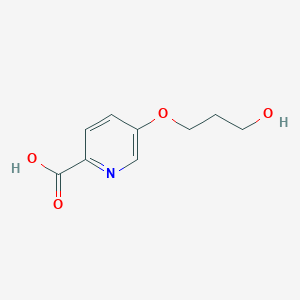
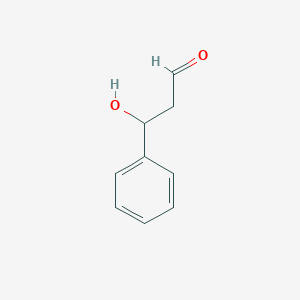
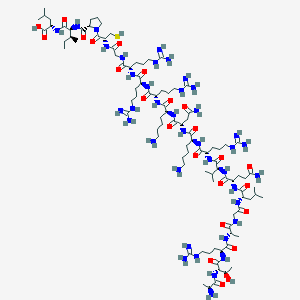
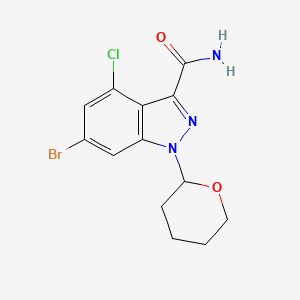
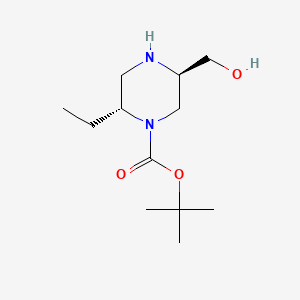
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15361972.png)
![(2S)-4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B15361975.png)
